molecular formula C10H15N5O B1479726 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098046-87-6

3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1479726
CAS No.: 2098046-87-6
M. Wt: 221.26 g/mol
InChI Key: IKKBPBMHHTYANH-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole (AE-THP) is an organic compound that has been studied extensively for its potential applications in the scientific research field. AE-THP is a derivative of pyrazole, a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms. It is a versatile compound that has been used in a variety of research applications, including organic synthesis, biochemistry, and drug discovery.

Scientific Research Applications

Diversity-Oriented Synthesis

A study by Zaware et al. (2011) highlights the diversity-oriented synthesis involving oxidative carbon-hydrogen bond activation and click chemistry. This method was used to synthesize a library of substituted tetrahydropyrans, which could be further functionalized with triazoles through azide-alkyne click-chemistry reactions. This approach allows for the rapid generation of structurally diverse compounds for biological screening, demonstrating the potential utility of 3-(2-azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives in drug discovery and chemical biology (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Green Synthetic Approaches

Al-Matar et al. (2010) reported on green, solvent-free synthetic methods for generating pyrano[2,3-c]pyrazoles, showcasing an environmentally friendly approach to synthesizing these compounds. Such methodologies emphasize the importance of sustainable chemistry practices in the synthesis of complex molecules, including this compound derivatives (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Advanced Heterocyclic Syntheses

Arbačiauskienė et al. (2011) utilized ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones. This work demonstrates the versatility of pyrazole derivatives in constructing complex heterocyclic systems, relevant to the synthesis of this compound and its analogs (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthetic Applications in Radical Cyclizations

Allin et al. (2005) explored the use of aryl radical building blocks for cyclization onto azoles, resulting in the formation of tri- and tetra-cyclic heterocycles. This methodology underscores the potential of utilizing radical chemistry for the construction of complex structures related to this compound (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Properties

IUPAC Name

3-(2-azidoethyl)-2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-2-15-10(3-5-12-14-11)8-7-16-6-4-9(8)13-15/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKBPBMHHTYANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2COCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 3
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 4
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 5
Reactant of Route 5
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 6
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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